3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol
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Overview
Description
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol is a complex organic compound with the molecular formula C20H44O10S. This compound is known for its unique structure, which includes multiple hydroxypropoxy groups and a sulfanylpropane diol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol typically involves the reaction of pentaerythritol with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol is utilized in several scientific research fields, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol propoxylate: Similar in structure but lacks the sulfanylpropane diol moiety.
Glycerol propoxylate: Contains fewer hydroxypropoxy groups and a simpler structure.
Trimethylolpropane propoxylate: Similar in function but with different branching and hydroxy group distribution.
Uniqueness
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol stands out due to its unique combination of hydroxypropoxy groups and a sulfanylpropane diol moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72244-98-5 |
---|---|
Molecular Formula |
C20H44O10S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C17H36O8.C3H8O2S/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21;4-1-3(5)2-6/h18-21H,1-16H2;3-6H,1-2H2 |
InChI Key |
CIIYVKSEZZUFKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCC(COCCCO)(COCCCO)COCCCO.C(C(CS)O)O |
physical_description |
Liquid |
Related CAS |
72244-98-5 |
Origin of Product |
United States |
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